molecular formula C13H16O3S B14194523 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one CAS No. 923001-99-4

1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one

Cat. No.: B14194523
CAS No.: 923001-99-4
M. Wt: 252.33 g/mol
InChI Key: DXCFRFIZLCPHDZ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one can be synthesized through a multi-step process involving the sulfonylation of 4-methylbenzene followed by the introduction of the hexenone moiety. The typical synthetic route involves:

    Sulfonylation: 4-Methylbenzene (toluene) is treated with chlorosulfonic acid to form 4-methylbenzenesulfonyl chloride.

    Formation of Hexenone: The sulfonyl chloride is then reacted with hex-5-en-2-one under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation and subsequent coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one involves its ability to undergo various chemical reactions due to the presence of the sulfonyl group. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the hexenone moiety.

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one.

    Hex-5-en-2-one: Another precursor used in the synthesis.

    4-Methylbenzenesulfonyl fluoride: Similar in structure but with a fluoride group instead of a chloride.

Properties

CAS No.

923001-99-4

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C13H16O3S/c1-3-4-5-12(14)10-17(15,16)13-8-6-11(2)7-9-13/h3,6-9H,1,4-5,10H2,2H3

InChI Key

DXCFRFIZLCPHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCC=C

Origin of Product

United States

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